Ru(DMB)3(PF6)2

Overview

Description

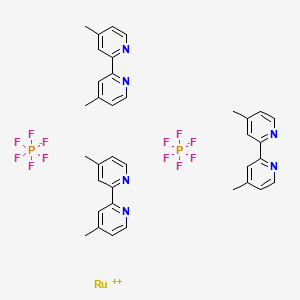

Ru(DMB)3(PF6)2: is a coordination compound featuring ruthenium (Ru) as the central metal atom, coordinated to three 4,4'-dimethyl-2,2'-bipyridine (DMB) ligands and two hexafluorophosphate (PF6) anions. This complex is part of the broader class of ruthenium polypyridyl complexes, which are known for their diverse applications in catalysis, photophysics, and biochemistry.

Synthetic Routes and Reaction Conditions:

Ligand Synthesis: The DMB ligand is typically synthesized through a multi-step organic synthesis involving the formation of the bipyridine core followed by methylation.

Complex Formation: The this compound complex is formed by reacting ruthenium chloride (RuCl3) with the DMB ligand in the presence of a suitable base, such as triethylamine, under inert atmosphere conditions.

Anion Exchange: The resulting complex is then subjected to anion exchange to replace the chloride anions with hexafluorophosphate anions, often using a solution of hexafluorophosphoric acid (HPF6).

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, with careful control of reaction conditions to ensure high purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form this compound+.

Reduction: The complex can be reduced to form this compound-.

Substitution Reactions: Ligand substitution reactions can occur, where one or more DMB ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and zinc dust are often used.

Substitution: Various ligands can be introduced using different solvents and temperatures to facilitate substitution reactions.

Major Products Formed:

Oxidation Products: this compound+.

Reduction Products: this compound-.

Substitution Products: Various Ru complexes with different ligands.

Scientific Research Applications

Photodynamic Therapy (PDT)

Ru(DMB)3(PF6)2 is primarily recognized for its role as a photosensitizer in photodynamic therapy, which is a treatment modality for cancer. The compound generates reactive oxygen species upon light activation, which can induce cell death in malignant cells.

- Mechanism of Action : The excited state of Ru(II) complexes can transfer energy to molecular oxygen, generating singlet oxygen, which is cytotoxic to cancer cells. Studies have demonstrated that this compound exhibits high phototoxicity against various cancer cell lines with low dark toxicity, making it a promising candidate for PDT applications .

- Case Study : A study involving this compound showed effective phototoxicity against human melanoma SK-MEL-28 cells, with an EC50 value indicating significant potency at low concentrations . This highlights its potential for targeted cancer therapy.

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of this compound and its derivatives against resistant bacterial strains.

- Antibacterial Effects : The complex has been shown to inhibit biofilm formation and disrupt cell membranes of bacteria such as Staphylococcus aureus. In vitro tests indicated that this compound exhibited minimal cytotoxicity to mammalian cells while effectively combating bacterial infections .

- Synergistic Effects : When combined with traditional antibiotics, this compound demonstrated a synergistic effect, enhancing the efficacy of treatments against resistant bacterial strains .

Sensing Applications

Ruthenium complexes like this compound are utilized in sensing applications due to their luminescent properties.

- Cyanide Ion Detection : Research has shown that this compound can act as a selective luminescent probe for cyanide ions. Upon interaction with cyanide, significant changes in the absorption and emission spectra were observed, allowing for sensitive detection .

- Analytical Applications : The ability to detect specific ions or molecules makes this compound valuable in environmental monitoring and biological sensing applications.

Catalysis

This compound also plays a role in catalysis, particularly in photochemical reactions.

- Photocatalytic Reactions : The compound facilitates various transformations under visible light irradiation. Its ability to absorb light and promote chemical reactions positions it as an effective catalyst in organic synthesis .

- Case Studies : Various studies have illustrated the effectiveness of this compound in driving chemical reactions that are otherwise challenging under conventional conditions, showcasing its versatility as a photocatalyst .

Data Summary Table

Mechanism of Action

Mechanism: Ru(DMB)3(PF6)2 exerts its effects primarily through its redox properties and ability to generate reactive oxygen species (ROS) upon photoactivation. The ROS generated can damage cellular components, leading to cell death in cancer cells or microbial cells.

Molecular Targets and Pathways: The compound targets cellular membranes and DNA, disrupting normal cellular functions and leading to cell death.

Comparison with Similar Compounds

Ru(bpy)3(PF6)2: Similar structure but with bipyridine (bpy) ligands instead of DMB.

Ru(pic)2: Ruthenium picolinate complex, used as a redox photosensitizer.

Ru(phen)3Cl2: Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate.

Uniqueness: Ru(DMB)3(PF6)2 is unique due to its specific ligand structure, which imparts distinct redox properties and stability compared to other ruthenium complexes.

Biological Activity

Ruthenium complexes, particularly Ru(DMB)3(PF6)2, have garnered significant attention in recent years due to their notable biological activities, especially in the fields of cancer therapy and antimicrobial applications. This article delves into the synthesis, characterization, and biological implications of this compound, supported by relevant data tables and case studies.

Synthesis and Characterization

This compound is synthesized through the reaction of ruthenium precursors with 4,4'-dimethyl-2,2'-bipyridine (DMB) ligands. The synthesis typically involves:

- Preparation of Ruthenium Precursor : Ruthenium salts are dissolved in a suitable solvent.

- Ligand Addition : DMB is added under controlled conditions.

- Formation of Complex : The reaction proceeds to form the desired complex, which is then purified.

Characterization techniques such as NMR, mass spectrometry, and UV-Vis spectroscopy confirm the structure and purity of the synthesized compound .

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon light activation. This photodynamic property allows it to interact with cellular components such as DNA, leading to apoptosis in cancer cells. The mechanism can be summarized as follows:

- Light Activation : Upon exposure to light, this compound undergoes a transition that leads to ROS generation.

- DNA Interaction : The complex binds to DNA, causing structural alterations that disrupt normal cellular functions.

- Induction of Apoptosis : The accumulation of ROS results in oxidative stress, ultimately triggering programmed cell death .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:

- Cell Lines Tested : Human malignant melanoma (SK-MEL-28), lung (A549), cervical (HeLa), and prostate (PC3) carcinoma cells.

- Results :

| Cell Line | Light EC50 (μM) | Dark EC50 (μM) | Phototherapeutic Index |

|---|---|---|---|

| SK-MEL-28 | 0.2 - 0.5 | >100 | High |

| A549 | 25.3 - 9.3 | >100 | Moderate |

| HeLa | Not specified | >100 | Low |

| PC3 | Not specified | >100 | Low |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity:

- Target Organisms : Studies have shown effectiveness against Staphylococcus aureus.

- Mechanism : The compound disrupts bacterial cell membranes under light irradiation, demonstrating potential as an antibacterial agent .

Case Studies

- Photodynamic Therapy (PDT) :

- Antibacterial Efficacy :

Properties

IUPAC Name |

4-methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+);dihexafluorophosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C12H12N2.2F6P.Ru/c3*1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;2*1-7(2,3,4,5)6;/h3*3-8H,1-2H3;;;/q;;;2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWDDICTMKIOIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36F12N6P2Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

943.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.